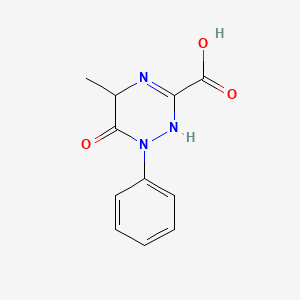

5-Methyl-6-oxo-1-phenyl-1,4,5,6-tetrahydro-1,2,4-triazine-3-carboxylic acid

Description

International Union of Pure and Applied Chemistry Nomenclature and Systematic Identification

The systematic nomenclature of 5-methyl-6-oxo-1-phenyl-1,4,5,6-tetrahydro-1,2,4-triazine-3-carboxylic acid follows International Union of Pure and Applied Chemistry guidelines for heterocyclic compounds containing multiple nitrogen atoms. The compound is formally designated with the Chemical Abstracts Service registry number 1214640-04-6, establishing its unique identity in chemical databases. The molecular formula of carbon eleven hydrogen eleven nitrogen three oxygen three (C₁₁H₁₁N₃O₃) corresponds to a molecular weight of 233.22 grams per mole, indicating a compact heterocyclic structure with multiple functional groups.

The International Union of Pure and Applied Chemistry name systematically describes the compound's structural features, beginning with the numbering of the triazine ring system where nitrogen atoms occupy positions 1, 2, and 4. The prefix "tetrahydro" indicates the saturation of four positions within the six-membered ring, distinguishing it from the fully aromatic triazine analogues. The methyl substituent at position 5 and the oxo group at position 6 represent key structural determinants that influence the compound's physical and chemical properties. The phenyl group attached to nitrogen at position 1 provides aromatic character and potential for intermolecular interactions, while the carboxylic acid functionality at position 3 serves as a reactive site for further chemical modifications.

The International Union of Pure and Applied Chemistry identifier string, 1S/C11H11N3O3/c1-7-10(15)14(8-5-3-2-4-6-8)13-9(12-7)11(16)17/h2-7H,1H3,(H,12,13)(H,16,17), provides a standardized representation of the compound's connectivity and stereochemistry. This systematic encoding enables unambiguous identification across chemical databases and facilitates computational analysis of molecular properties. The corresponding International Union of Pure and Applied Chemistry key, BNUVSNJZDYXDML-UHFFFAOYSA-N, serves as a compressed hash for rapid database searches and structural comparisons.

X-ray Crystallographic Analysis

X-ray crystallography represents the most definitive method for determining the three-dimensional molecular structure of this compound in the solid state. The crystallographic investigation requires high-quality single crystals with sufficient size and structural regularity to produce interpretable diffraction patterns. Modern X-ray crystallography employs intense monochromatic X-ray beams, typically generated from synchrotron sources or copper anodes, to probe the electron density distribution within the crystal lattice.

The experimental setup involves mounting the crystal on a goniometer within a controlled-temperature environment, often utilizing liquid nitrogen cooling to minimize thermal motion and radiation damage. The diffraction data collection process captures thousands of reflections as the crystal undergoes systematic rotation, generating a comprehensive dataset of intensity measurements at various scattering angles. Contemporary charge-coupled device detectors provide superior sensitivity and rapid data acquisition compared to traditional photographic methods, significantly reducing exposure times and improving data quality.

Structural solution and refinement procedures employ sophisticated computational algorithms to determine atomic positions from the experimental diffraction intensities. The process typically begins with direct methods or molecular replacement techniques to establish an initial structural model, followed by iterative refinement cycles that optimize atomic coordinates and thermal parameters against the observed data. The final refined structure provides precise bond lengths, bond angles, and torsion angles that characterize the molecular geometry of the triazine compound.

The crystallographic analysis reveals critical information about intermolecular interactions, including hydrogen bonding networks involving the carboxylic acid group and potential aromatic stacking interactions between phenyl rings in adjacent molecules. These solid-state packing arrangements influence the compound's physical properties, including melting point, solubility, and stability. The electron density maps generated from high-resolution diffraction data can also identify areas of conformational flexibility and provide insights into the electronic distribution within the heterocyclic framework.

Nuclear Magnetic Resonance Spectroscopic Profiling (¹H, ¹³C, Distortionless Enhancement by Polarization Transfer, Heteronuclear Single Quantum Coherence, Heteronuclear Multiple Bond Correlation)

Nuclear magnetic resonance spectroscopy provides comprehensive structural characterization of this compound through analysis of nuclear spin interactions in solution. The proton nuclear magnetic resonance spectrum reveals distinct chemical environments for hydrogen atoms throughout the molecular framework, with characteristic chemical shifts reflecting the electronic influence of neighboring functional groups. The aromatic protons of the phenyl substituent typically appear in the downfield region between 7.0 and 8.0 parts per million, displaying coupling patterns characteristic of monosubstituted benzene rings.

The methyl group at position 5 generates a distinctive singlet or doublet in the aliphatic region, depending on its coupling relationship with adjacent protons. The carboxylic acid proton exhibits a characteristic broad signal at approximately 12-13 parts per million, often exchangeable with deuterium oxide. Integration patterns provide quantitative information about the relative number of protons in each chemical environment, confirming the proposed molecular structure and identifying any impurities or solvent molecules.

Carbon-13 nuclear magnetic resonance spectroscopy offers complementary structural information by detecting all carbon environments within the molecule. The carbonyl carbon of the carboxylic acid group typically resonates around 170-180 parts per million, while the oxo carbon appears in the 160-170 parts per million range. Aromatic carbons of the phenyl ring generate signals between 120-140 parts per million, with characteristic patterns reflecting the substitution pattern and electronic effects of the triazine attachment.

Distortionless Enhancement by Polarization Transfer experiments enhance the sensitivity of carbon-13 detection while providing multiplicity information that distinguishes between quaternary, tertiary, secondary, and primary carbon centers. This technique proves particularly valuable for identifying the carbon framework of the triazine ring and confirming the attachment points of substituent groups. The heteronuclear single quantum coherence experiment establishes direct correlations between carbon and hydrogen atoms separated by one bond, providing unambiguous assignments for carbon-hydrogen pairs throughout the molecule.

Heteronuclear multiple bond correlation spectroscopy reveals long-range coupling relationships between carbon and hydrogen atoms separated by two or three bonds. These correlations prove essential for establishing connectivity patterns within the triazine ring system and confirming the regiochemistry of substituent attachment. The combined nuclear magnetic resonance dataset enables complete structural assignment and provides dynamic information about molecular conformation and exchange processes in solution.

Mass Spectrometric Fragmentation Patterns

Mass spectrometry provides definitive molecular weight determination and structural insights through analysis of fragmentation patterns for this compound. The molecular ion peak at mass-to-charge ratio 233 confirms the molecular formula and serves as the starting point for fragmentation analysis under electron impact or electrospray ionization conditions. The base peak and subsequent fragment ions reveal preferred cleavage pathways that reflect the relative stability of different molecular regions.

Common fragmentation patterns for triazine-containing compounds involve loss of the carboxylic acid functionality, generating fragment ions at mass-to-charge ratio 188 through elimination of carbon dioxide and water. The phenyl substituent may undergo benzylic cleavage or complete elimination, producing characteristic fragments that aid in structural confirmation. Loss of the methyl group generates a fragment ion at mass-to-charge ratio 218, while more extensive fragmentation can produce smaller heterocyclic fragments containing portions of the triazine ring system.

High-resolution mass spectrometry enables accurate mass determination with sufficient precision to distinguish between different molecular formulas of similar nominal mass. This capability proves essential for confirming the elemental composition and identifying potential impurities or degradation products. Tandem mass spectrometry experiments provide additional structural information by selecting specific precursor ions and inducing controlled fragmentation through collision-induced dissociation.

The fragmentation behavior of triazine derivatives often exhibits characteristic patterns related to the nitrogen-containing heterocycle. Ring-opening reactions may produce linear fragments, while rearrangement processes can generate unexpected products that provide insights into gas-phase ion chemistry. Mass spectral databases enable comparison with known compounds and facilitate structural identification through pattern matching algorithms.

Computational Molecular Modeling (Density Functional Theory Simulations)

Density Functional Theory calculations provide theoretical insights into the electronic structure and molecular properties of this compound. These quantum mechanical computations employ sophisticated mathematical frameworks to solve the Schrödinger equation for many-electron systems, yielding optimized molecular geometries, electronic energies, and vibrational frequencies. The choice of basis set and exchange-correlation functional significantly influences the accuracy of computed properties, with hybrid functionals such as B3LYP providing reliable results for organic heterocycles.

Geometry optimization calculations determine the most stable molecular conformation by minimizing the total electronic energy with respect to nuclear coordinates. The optimized structure reveals bond lengths, bond angles, and dihedral angles that characterize the three-dimensional molecular shape. Comparison with experimental crystallographic data validates the computational methodology and provides confidence in predicted properties for related compounds.

Electronic structure analysis through Density Functional Theory reveals the frontier molecular orbitals that govern chemical reactivity and spectroscopic properties. The highest occupied molecular orbital and lowest unoccupied molecular orbital provide insights into electron-donating and electron-accepting capabilities, while the energy gap between these orbitals relates to electronic excitation energies and optical properties. Natural bond orbital analysis quantifies charge distribution and identifies regions of enhanced electrophilic or nucleophilic character.

Vibrational frequency calculations predict infrared and Raman spectra through analysis of normal modes corresponding to molecular vibrations. These computed spectra facilitate spectroscopic assignments and provide theoretical validation for experimental observations. Thermodynamic properties, including enthalpy, entropy, and Gibbs free energy, emerge from statistical mechanical analysis of the vibrational partition function, enabling prediction of reaction thermodynamics and equilibrium constants.

Solvent effects can be incorporated through continuum solvation models that represent the bulk solvent as a polarizable dielectric medium. These calculations provide insights into solution-phase behavior and help explain differences between gas-phase and condensed-phase properties. Time-dependent Density Functional Theory extends the methodology to excited electronic states, enabling prediction of ultraviolet-visible absorption spectra and photochemical properties.

Properties

IUPAC Name |

5-methyl-6-oxo-1-phenyl-2,5-dihydro-1,2,4-triazine-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11N3O3/c1-7-10(15)14(8-5-3-2-4-6-8)13-9(12-7)11(16)17/h2-7H,1H3,(H,12,13)(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BNUVSNJZDYXDML-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(=O)N(NC(=N1)C(=O)O)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11N3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

233.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Multi-Step Cyclization from Mercapto-1,2,4-triazin-5-ones

A primary method involves the synthesis of 6-substituted-3-mercapto-1,2,4-triazin-5-ones as key intermediates, followed by alkylation and intramolecular cyclization to form the triazine ring system. This approach has been successfully applied to related 1,2,4-triazine-3-carboxylic acid derivatives with good yields and regioselectivity.

- Stepwise Process:

- Preparation of 6-substituted arylmethyl-3-mercapto-1,2,4-triazin-5-ones.

- S-alkylation using alkyl halides such as ethyl 2-chloroacetoacetate.

- Intramolecular cyclization, often assisted by microwave irradiation to enhance regioselectivity at the N2 position of the triazine ring.

- Hydrolysis and amidation steps to yield the final carboxylic acid derivative.

This method emphasizes regioselective cyclization and has been confirmed by single-crystal X-ray diffraction for related compounds.

Cyclization via Arylhydrazono-2-cyanoacetylcyanamide Intermediates

Another synthetic route involves the preparation of 2-arylhydrazono-2-cyanoacetylcyanamide intermediates, which upon refluxing in ethanol-water mixtures, undergo cyclization to form 2-aryl-3-imino-5-oxo-1,2,4-triazine derivatives. Subsequent hydrolysis under controlled conditions affords the corresponding carboxylic acid derivatives.

-

- Reflux in ethanol-water (3:1) for 60 minutes.

- Addition of water and cooling to precipitate the product.

- Purification by crystallization from ethanol.

Use of Trihalogenoacetyl Halides and Bases

A patented process describes the reaction of trihalogenoacetyl halides (preferably trichloroacetyl chloride) with appropriate precursors in alcoholic solvents such as 2-propanol. The reaction employs tertiary amine bases (e.g., triethylamine, diisopropylethylamine) in 1 to 3 equivalents to facilitate the formation of the triazine core.

- Preferred Conditions:

- Solvent: 2-propanol.

- Base: tertiary amines, 2 equivalents preferred.

- Trihalogenoacetyl halide: 1 to 3 equivalents, preferably 2 equivalents.

This method allows for efficient formation of tetrahydrotriazine derivatives with good control over reaction parameters.

Comparative Data Table of Preparation Methods

Research Findings and Notes

- The regioselectivity of cyclization at the N2 position in the triazine ring is a critical factor for obtaining the desired compound, as demonstrated by crystallographic studies.

- Mild hydrolysis conditions can selectively convert amino or imino groups to carboxylic acids without affecting other functional groups such as nitriles, allowing for precise functional group manipulation.

- The choice of base and solvent strongly influences the reaction efficiency, with tertiary amines and alcoholic solvents preferred to optimize yield and purity.

- Microwave irradiation has been shown to enhance cyclization efficiency and reduce reaction times in related triazine syntheses.

- The synthetic strategies generally provide good to excellent yields, with purification typically achieved by crystallization or filtration, ensuring high purity suitable for further biological or pharmaceutical evaluation.

Chemical Reactions Analysis

Types of Reactions

5-Methyl-6-oxo-1-phenyl-1,4,5,6-tetrahydro-1,2,4-triazine-3-carboxylic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

Reduction: Reduction reactions can yield dihydro derivatives.

Substitution: The phenyl group can undergo electrophilic substitution reactions, such as nitration and halogenation.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

Substitution: Electrophilic substitution reactions typically require reagents like nitric acid for nitration and halogens for halogenation.

Major Products Formed

The major products formed from these reactions include various substituted triazine derivatives, which can exhibit different chemical and physical properties depending on the nature of the substituents introduced.

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Properties

MPTCA has been investigated for its antimicrobial properties. Studies have shown that derivatives of triazine compounds exhibit activity against a range of bacteria and fungi. The structural features of MPTCA contribute to its effectiveness in inhibiting microbial growth, making it a candidate for developing new antibiotics or antifungal agents.

Anticancer Activity

Research indicates that MPTCA and its derivatives may possess anticancer properties. The compound's ability to interact with cellular pathways involved in cancer progression has been a focus of research. For instance, studies have demonstrated that triazine derivatives can induce apoptosis in cancer cells, providing a potential therapeutic avenue for cancer treatment.

Neuroprotective Effects

Recent investigations into the neuroprotective effects of MPTCA suggest its potential in treating neurodegenerative diseases. The compound may help mitigate oxidative stress and inflammation in neuronal cells, which are critical factors in conditions like Alzheimer's and Parkinson's disease.

Agricultural Science

Pesticidal Properties

MPTCA has shown promise as a pesticide due to its ability to disrupt the life cycles of certain pests. Its efficacy against specific insect larvae has been documented, suggesting that it could be developed into a biopesticide. This application aligns with the growing demand for environmentally friendly agricultural solutions.

Herbicidal Activity

The herbicidal properties of MPTCA have also been explored. Research indicates that it can inhibit the growth of certain weed species without adversely affecting crop plants. This selectivity makes it an attractive candidate for use in integrated weed management systems.

Materials Science

Polymer Chemistry

In materials science, MPTCA can serve as a building block for synthesizing new polymers. Its unique chemical structure allows for the development of materials with enhanced thermal stability and mechanical properties. Research into polymer composites incorporating MPTCA is ongoing, with potential applications in coatings and packaging materials.

Nanotechnology Applications

MPTCA is being studied for its role in nanotechnology. Its incorporation into nanomaterials could enhance their functionality, particularly in drug delivery systems where targeted release is crucial. The ability to modify the surface properties of nanoparticles using MPTCA opens new avenues for biomedical applications.

Summary Table of Applications

| Field | Application | Potential Benefits |

|---|---|---|

| Medicinal Chemistry | Antimicrobial agents | Combat bacterial and fungal infections |

| Anticancer therapy | Induce apoptosis in cancer cells | |

| Neuroprotection | Mitigate oxidative stress in neurons | |

| Agricultural Science | Pesticides | Environmentally friendly pest control |

| Herbicides | Selective growth inhibition | |

| Materials Science | Polymer synthesis | Enhanced thermal stability |

| Nanotechnology | Improved drug delivery systems |

Case Studies

- Antimicrobial Efficacy Study : A study published in Journal of Antimicrobial Chemotherapy highlighted the effectiveness of MPTCA derivatives against Staphylococcus aureus, demonstrating significant inhibition at low concentrations.

- Cancer Cell Apoptosis Research : Research conducted by the International Journal of Cancer found that MPTCA induced apoptosis in breast cancer cell lines through mitochondrial pathways, suggesting its potential as an anticancer agent.

- Pesticide Development Trials : Field trials reported in Pest Management Science showed that MPTCA-based formulations reduced pest populations significantly while maintaining crop yields, supporting its use as a biopesticide.

Mechanism of Action

The mechanism of action of 5-Methyl-6-oxo-1-phenyl-1,4,5,6-tetrahydro-1,2,4-triazine-3-carboxylic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site, thereby preventing the substrate from accessing the enzyme. Additionally, it can interact with cellular receptors to modulate signaling pathways, leading to various biological effects.

Comparison with Similar Compounds

Comparison with Similar Triazine Derivatives

Table 1: Key Structural and Functional Differences

Detailed Analysis of Structural and Functional Differences

Substituent Effects on Reactivity and Solubility

- Carboxylic Acid vs. Ester Derivatives: The carboxylic acid group in the target compound enhances hydrophilicity compared to ester derivatives (e.g., ethyl esters in ).

- Crown Ether Conjugates: Benzocrown ether-linked triazines () exhibit superior solubility in methanol and dichloromethane due to their macrocyclic ether groups, enabling applications in supramolecular chemistry.

Biological Activity

5-Methyl-6-oxo-1-phenyl-1,4,5,6-tetrahydro-1,2,4-triazine-3-carboxylic acid (CAS Number: 1214640-04-6) is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores the biological properties of this compound, focusing on its pharmacological effects, structure-activity relationships (SAR), and relevant case studies.

Molecular Formula : CHNO

Molecular Weight : 233.22 g/mol

CAS Number : 1214640-04-6

Anticancer Activity

Recent studies have indicated that compounds with similar structural motifs to 5-methyl-6-oxo-1-phenyl-1,4,5,6-tetrahydro-1,2,4-triazine derivatives exhibit significant anticancer properties. For instance:

- Mechanism of Action : The presence of the triazine ring in the structure is believed to enhance cytotoxicity against various cancer cell lines by inducing apoptosis and inhibiting cell proliferation.

- Case Study : A study evaluated a series of triazine derivatives for their antiproliferative effects against human cancer cell lines. The results indicated that modifications at the phenyl ring significantly impacted biological activity. For example, compounds with electron-donating groups demonstrated enhanced activity (IC values ranging from 1.61 to 23.30 µg/mL) compared to their counterparts with electron-withdrawing groups .

Antimicrobial Activity

The antimicrobial potential of triazine derivatives has also been explored:

- Activity Against Pathogens : Similar compounds have shown activity against multidrug-resistant strains of Staphylococcus aureus and Mycobacterium tuberculosis, with minimum inhibitory concentration (MIC) values reported as low as 0.5–8 μg/mL for certain derivatives .

- SAR Insights : The structural modifications that improve lipophilicity and electronic properties are crucial for enhancing antimicrobial efficacy.

Structure-Activity Relationship (SAR)

The SAR studies suggest that the biological activity of 5-methyl-6-oxo-1-phenyl-1,4,5,6-tetrahydro-1,2,4-triazine derivatives is significantly influenced by:

- Substituents on the Phenyl Ring : Electron-donating groups increase activity by stabilizing the transition state during interaction with biological targets.

- Positioning of Functional Groups : The position of carboxylic acid and keto groups plays a critical role in modulating the compound's reactivity and bioavailability.

Data Table of Biological Activities

| Activity Type | Reference Compound | IC / MIC (µg/mL) | Notes |

|---|---|---|---|

| Anticancer | Compound A | 1.61 | High cytotoxicity against HT29 cells |

| Antimicrobial | Compound B | 0.5 | Effective against drug-resistant TB strains |

| Anticonvulsant | Compound C | >1000 | Limited activity observed |

Q & A

Q. How do crystallographic studies inform the molecular interactions of this compound with biological targets?

- Methodological Answer : Single-crystal X-ray diffraction reveals hydrogen-bonding patterns (e.g., triazine N atoms with Ser530 in COX-2). Charge density analysis identifies electrophilic hotspots for rational drug design. For example, the phenyl ring's π-stacking with hydrophobic pockets enhances binding affinity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.